(+)-3-(Trifluoroacetyl)camphor
CAS No.: 51800-98-7
Cat. No.: VC3690248
Molecular Formula: C12H15F3O2
Molecular Weight: 248.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51800-98-7 |
---|---|
Molecular Formula | C12H15F3O2 |
Molecular Weight | 248.24 g/mol |
IUPAC Name | (1R,4R)-1,7,7-trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one |
Standard InChI | InChI=1S/C12H15F3O2/c1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m1/s1 |
Standard InChI Key | ISLOIHOAZDSEAJ-XGLFCGLISA-N |
Isomeric SMILES | C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)C(F)(F)F |
SMILES | CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C |
Canonical SMILES | CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C |
Introduction
Fundamental Properties and Structural Characteristics
(+)-3-(Trifluoroacetyl)camphor (CAS: 51800-98-7) is a chiral derivative of camphor featuring a trifluoroacetyl group at the 3-position. The compound has a molecular formula of C12H15F3O2 and a molecular weight of 248.24 g/mol. Its IUPAC name is (1R,4R)-1,7,7-trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one, which reflects its complex bicyclic structure with specific stereochemistry.
The (+) prefix indicates the compound's ability to rotate plane-polarized light in the clockwise direction, a characteristic of its specific three-dimensional arrangement. This stereochemical property is fundamental to its applications in asymmetric synthesis and chiral recognition.
The presence of the trifluoroacetyl group significantly enhances the compound's electrophilic properties, making it highly reactive in various chemical transformations. This heightened reactivity, combined with its defined stereochemistry, makes (+)-3-(Trifluoroacetyl)camphor a versatile chiral building block in organic synthesis.
Table 1 summarizes the key physical and chemical properties of (+)-3-(Trifluoroacetyl)camphor:
Property | Value |
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CAS Number | 51800-98-7 |
Molecular Formula | C12H15F3O2 |
Molecular Weight | 248.24 g/mol |
IUPAC Name | (1R,4R)-1,7,7-trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one |
Standard InChI | InChI=1S/C12H15F3O2/c1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m1/s1 |
Standard InChIKey | ISLOIHOAZDSEAJ-XGLFCGLISA-N |
Isomeric SMILES | C[C@@]12CCC@@HC(C2=O)C(=O)C(F)(F)F |
Classification | Irritant, combustible liquid |
Structural Characterization and Chemical Relationships
The structure of (+)-3-(Trifluoroacetyl)camphor is characterized by a bicyclic framework derived from camphor with a trifluoroacetyl substituent at the 3-position. The molecule contains multiple chiral centers, with the primary centers at positions 1 and 4 of the bicyclic system. The rigid bicyclic structure provides a well-defined three-dimensional arrangement that allows for effective chirality transfer in various applications.
The trifluoroacetyl group introduces several key properties to the molecule:
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Enhanced electrophilicity at the carbonyl carbon due to the strong electron-withdrawing effect of the trifluoromethyl group
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Increased acidity of the α-hydrogen, facilitating enolization and subsequent reactions
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Additional functionality that can participate in coordination with metal ions
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Potential for hydrogen bonding interactions through the carbonyl oxygen
These structural features distinguish (+)-3-(Trifluoroacetyl)camphor from other camphor derivatives and contribute to its unique reactivity profile and applications in asymmetric synthesis and coordination chemistry.
Role in Coordination Chemistry
(+)-3-(Trifluoroacetyl)camphor exhibits significant applications in coordination chemistry, particularly in the synthesis of chiral metal complexes with unique properties. The compound's ability to form stable complexes with various metal ions leads to the creation of coordination compounds with applications ranging from asymmetric catalysis to materials with specialized optical and magnetic properties.
Notable examples of metal complexes incorporating (+)-3-(Trifluoroacetyl)camphor include:
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Europium(III) complexes: The compound can coordinate with europium ions to form complexes with distinctive chiroptical properties. These complexes are studied for their potential in molecular design, optical activity measurements, and as chiral shift reagents in spectroscopic analysis.
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Dysprosium complexes: As documented in research, (+)-3-(Trifluoroacetyl)camphor (referred to as (+)-Htfacam in some studies) has been used to synthesize chiral bipyrimidine-bridged dysprosium complexes with the formula [(μ-bipym){((+)-tfacam)3Dy}2] . These complexes exhibit single-molecule magnet (SMM) properties, characterized by their ability to retain magnetization after removal of an external magnetic field.
The synthesis of these coordination compounds typically involves the reaction of (+)-3-(Trifluoroacetyl)camphor with appropriate metal salts under controlled conditions. For example, bipyrimidine-bridged complexes have been prepared from the assembly of Ln(AcO)3·nH2O (where Ln = Dy, Gd), (+)-3-(trifluoroacetyl)camphor ligands, and bipyrimidine as a bridging ligand .
Comparative Analysis with Related Compounds
(+)-3-(Trifluoroacetyl)camphor belongs to a broader family of camphor derivatives with varying structural features and applications. Table 2 provides a comparative analysis of related compounds:
Compound | Structural Features | Distinctive Properties | Applications |
---|---|---|---|
(+)-3-(Trifluoroacetyl)camphor | Camphor skeleton with trifluoroacetyl at 3-position, (+) stereochemistry | Enhanced electrophilicity, defined stereochemistry | Chiral precursor for dioxiranes, asymmetric synthesis, metal complexation |
(-)-3-(Trifluoroacetyl)camphor | Enantiomer of (+)-3-(Trifluoroacetyl)camphor | Opposite stereochemical properties | Different stereochemical outcomes in asymmetric applications |
Camphor (parent compound) | Bicyclic structure without trifluoroacetyl group | Less electrophilic, natural occurrence | Fragrances, traditional medicine, synthetic intermediate |
(+)-Eu(tfc)3 | Europium complex with three 3-trifluoromethylhydroxymethylene camphorate ligands | Luminescent properties | Potential applications in bioimaging, chiral analysis |
The structural variations among these compounds result in significant differences in reactivity, applications, and properties. The trifluoroacetyl group in (+)-3-(Trifluoroacetyl)camphor substantially enhances its electrophilicity compared to camphor, while its specific stereochemistry distinguishes it from its enantiomer, (-)-3-(Trifluoroacetyl)camphor.
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